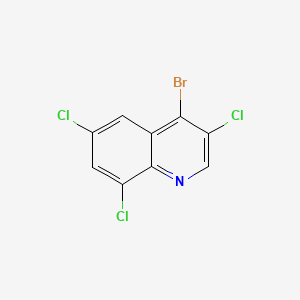

4-Bromo-3,6,8-trichloroquinoline

Description

Properties

CAS No. |

1209620-49-4 |

|---|---|

Molecular Formula |

C9H3BrCl3N |

Molecular Weight |

311.384 |

IUPAC Name |

4-bromo-3,6,8-trichloroquinoline |

InChI |

InChI=1S/C9H3BrCl3N/c10-8-5-1-4(11)2-6(12)9(5)14-3-7(8)13/h1-3H |

InChI Key |

SMITZTKEZZYNKO-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=C1Cl)N=CC(=C2Br)Cl)Cl |

Synonyms |

4-Bromo-3,6,8-trichloroquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: 4-Bromo-3,6,8-trichloroquinoline

- Molecular Formula : C₉H₃BrCl₃N

- Molecular Weight : 311.39 g/mol

- CAS Registry Number: 1211397-23-7 (Note: refers to 3,7,8-trichloro isomer; the 3,6,8 isomer’s exact CAS may differ)

- Key Properties : High lipophilicity (XLogP3 = 4.8), solid form, and stability under recommended storage conditions (dry, cool, ventilated) .

Applications : Primarily used as an intermediate in pharmaceutical synthesis, agrochemicals, and materials science due to its electron-deficient aromatic system, enabling cross-coupling and nucleophilic substitution reactions .

Comparison with Similar Bromo-Chloroquinoline Derivatives

Structural and Physicochemical Properties

Key Observations :

- Electron Effects: The trichloro substitution in this compound creates a highly electron-deficient ring, enhancing its suitability for Suzuki-Miyaura couplings compared to methyl-substituted analogs .

- Lipophilicity : Higher halogen content increases XLogP3 (4.8 vs. 3.1 in trimethyl analog), impacting solubility and bioavailability .

Cross-Coupling Reactions :

- 4-Bromo-5,8-dichloroquinoline: Limited to two reactive sites (Br and Cl), often used in stepwise derivatization for antimalarial drug precursors .

- 4-Bromo-3-chloroquinoline: Single Cl substituent restricts multi-step modifications but is cost-effective for small-scale syntheses .

Stability :

- Methyl-substituted analogs (e.g., 4-Bromo-2,6,8-trimethylquinoline) exhibit greater thermal stability but lower electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.